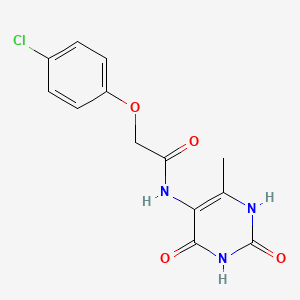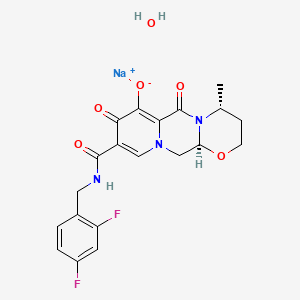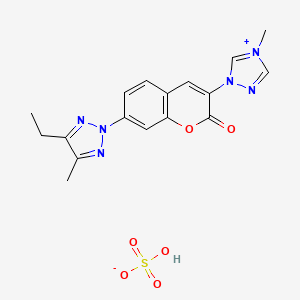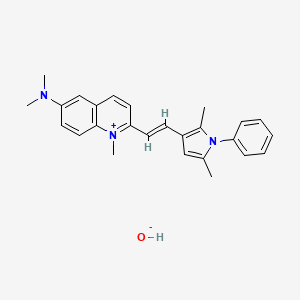
(R)-Clorprenaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-Clorprenaline is a chiral compound that belongs to the class of beta-adrenergic agonists. It is known for its ability to stimulate beta-adrenergic receptors, which play a crucial role in various physiological processes, including the relaxation of smooth muscles and the modulation of cardiac function.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-Clorprenaline typically involves the resolution of racemic Clorprenaline or the asymmetric synthesis using chiral catalysts. One common method is the resolution of racemic Clorprenaline using chiral acids or bases to separate the enantiomers. Another approach is the asymmetric synthesis, which involves the use of chiral catalysts to selectively produce the ®-enantiomer.
Industrial Production Methods
In industrial settings, the production of ®-Clorprenaline often involves large-scale resolution techniques or the use of advanced chiral synthesis methods. These methods ensure high yield and purity of the desired enantiomer, making the process efficient and cost-effective.
化学反応の分析
Types of Reactions
®-Clorprenaline undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other reagents that facilitate the replacement of functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
®-Clorprenaline has a wide range of scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its effects on beta-adrenergic receptors and its role in cellular signaling pathways.
Medicine: Investigated for its potential therapeutic applications in treating conditions like asthma and cardiovascular diseases.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
作用機序
®-Clorprenaline exerts its effects by binding to beta-adrenergic receptors, which are G protein-coupled receptors located on the surface of various cells. Upon binding, it activates the receptor, leading to the activation of adenylate cyclase and the subsequent increase in cyclic adenosine monophosphate (cAMP) levels. This cascade of events results in the relaxation of smooth muscles, increased heart rate, and other physiological responses.
類似化合物との比較
Similar Compounds
Isoproterenol: Another beta-adrenergic agonist with similar effects but different selectivity and potency.
Salbutamol: A beta-2 adrenergic agonist commonly used in the treatment of asthma.
Terbutaline: Another beta-2 adrenergic agonist with applications in treating bronchospasm.
Uniqueness
®-Clorprenaline is unique due to its specific chiral configuration, which can result in different pharmacological effects compared to its enantiomer or other similar compounds. Its selectivity for beta-adrenergic receptors and its specific mechanism of action make it a valuable compound in both research and therapeutic applications.
特性
CAS番号 |
58948-07-5 |
|---|---|
分子式 |
C11H16ClNO |
分子量 |
213.70 g/mol |
IUPAC名 |
(1R)-1-(2-chlorophenyl)-2-(propan-2-ylamino)ethanol |
InChI |
InChI=1S/C11H16ClNO/c1-8(2)13-7-11(14)9-5-3-4-6-10(9)12/h3-6,8,11,13-14H,7H2,1-2H3/t11-/m0/s1 |
InChIキー |
SSMSBSWKLKKXGG-NSHDSACASA-N |
異性体SMILES |
CC(C)NC[C@@H](C1=CC=CC=C1Cl)O |
正規SMILES |
CC(C)NCC(C1=CC=CC=C1Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


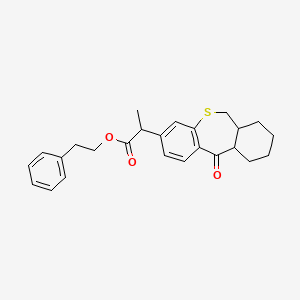
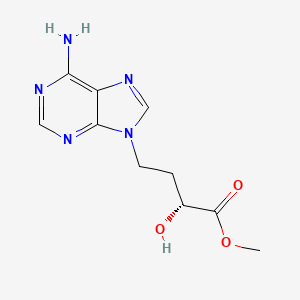
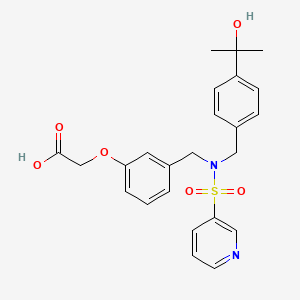
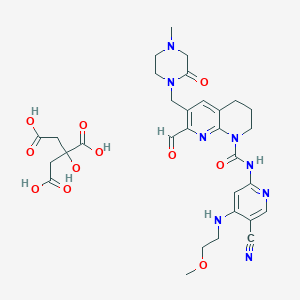

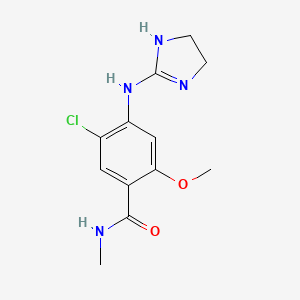
![2-[(2S,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6S)-6-[[(2R,3S,4R,5R,6S)-3-[3-[(2R,3S,4S,5R,6S)-2-[[(2S,3R,4S,5S,6R)-3,5-bis[2-(diethylamino)ethoxy]-6-[[(2S,3R,4R,5S,6R)-5-[2-(diethylamino)ethoxy]-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4-hydroxyoxan-2-yl]oxymethyl]-5-[2-(diethylamino)ethoxy]-4,6-dihydroxyoxan-3-yl]oxy-2-hydroxypropoxy]-4,5,6-trihydroxyoxan-2-yl]methoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyethyl-[2-(diethylamino)ethyl]-diethylazanium;sulfate](/img/structure/B12768232.png)



